N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine is a complex organic compound that features a unique structure combining an indole, a trifluoromethyl-substituted phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a Friedel-Crafts alkylation with a trifluoromethyl-substituted benzyl halide. This intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indole and pyridine moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-((2-methyl-1H-indol-3-yl)(4-methylphenyl)methyl)pyridin-2-amine: Similar structure but lacks the trifluoromethyl group.
N-((2-methyl-1H-indol-3-yl)(4-chlorophenyl)methyl)pyridin-2-amine: Contains a chlorine substituent instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine imparts unique electronic properties, enhancing its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3/c1-14-20(17-6-2-3-7-18(17)27-14)21(28-19-8-4-5-13-26-19)15-9-11-16(12-10-15)22(23,24)25/h2-13,21,27H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJGTVADBUXZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.